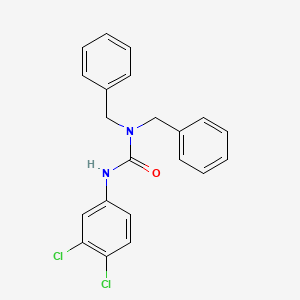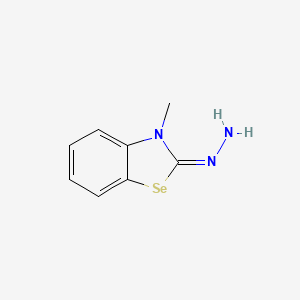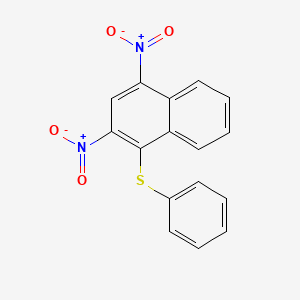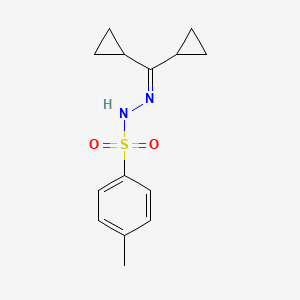
3,3,6,6-Tetramethyl-1,2,4,5-tetraphenyl-1,2,4,5-tetraaza-3,6-disilacyclohexane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3,6,6-Tetramethyl-1,2,4,5-tetraphenyl-1,2,4,5-tetraaza-3,6-disilacyclohexane: is a unique organosilicon compound characterized by its cyclic structure containing silicon and nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,3,6,6-Tetramethyl-1,2,4,5-tetraphenyl-1,2,4,5-tetraaza-3,6-disilacyclohexane typically involves the reaction of tetramethylsilane with phenylhydrazine under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as toluene or hexane. The reaction mixture is heated to facilitate the formation of the desired cyclic compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production would also require stringent quality control measures to maintain consistency.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl groups in the compound can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, organometallic reagents.
Major Products Formed:
Oxidation: Formation of silicon-oxygen bonds, leading to siloxane derivatives.
Reduction: Formation of silicon-hydrogen bonds, resulting in silane derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
Chemistry: The compound is used as a precursor in the synthesis of other organosilicon compounds. Its stability and unique structure make it a valuable intermediate in organic synthesis.
Biology and Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various biomolecules.
Industry: In materials science, the compound is investigated for its potential use in the development of advanced materials, such as high-performance polymers and coatings.
作用机制
The mechanism by which 3,3,6,6-Tetramethyl-1,2,4,5-tetraphenyl-1,2,4,5-tetraaza-3,6-disilacyclohexane exerts its effects is primarily through its ability to form stable complexes with other molecules. The silicon and nitrogen atoms in the cyclic structure provide sites for interaction with various substrates, facilitating reactions and forming stable products. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
相似化合物的比较
- 3,3,6,6-Tetraethyl-1,2,4,5-tetraphenyl-1,2,4,5-tetraaza-3,6-disilacyclohexane
- 1,2,4,5-Tetraoxacyclohexane, 3,3,6,6-tetramethyl-
- 3,4,5,6-Tetramethyloctane
Comparison: Compared to similar compounds, 3,3,6,6-Tetramethyl-1,2,4,5-tetraphenyl-1,2,4,5-tetraaza-3,6-disilacyclohexane is unique due to its specific arrangement of silicon and nitrogen atoms in a cyclic structure. This arrangement imparts distinct chemical properties, such as enhanced stability and reactivity, making it particularly valuable in various research and industrial applications.
属性
CAS 编号 |
5994-91-2 |
|---|---|
分子式 |
C28H32N4Si2 |
分子量 |
480.7 g/mol |
IUPAC 名称 |
3,3,6,6-tetramethyl-1,2,4,5-tetraphenyl-1,2,4,5,3,6-tetrazadisilinane |
InChI |
InChI=1S/C28H32N4Si2/c1-33(2)29(25-17-9-5-10-18-25)31(27-21-13-7-14-22-27)34(3,4)32(28-23-15-8-16-24-28)30(33)26-19-11-6-12-20-26/h5-24H,1-4H3 |
InChI 键 |
DWERHZSENAPLOR-UHFFFAOYSA-N |
规范 SMILES |
C[Si]1(N(N([Si](N(N1C2=CC=CC=C2)C3=CC=CC=C3)(C)C)C4=CC=CC=C4)C5=CC=CC=C5)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 4-{[(4-chloro-2,5-dimethoxyphenyl)carbamoyl]amino}benzoate](/img/structure/B11952003.png)
![5-Aminobicyclo[3.2.2]nonane-1-carboxylic acid](/img/structure/B11952010.png)
![2-bromo-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]benzohydrazide](/img/structure/B11952017.png)








![2-[(E)-[4-[[4-[(E)-(2-hydroxyphenyl)methyleneamino]phenyl]disulfanyl]phenyl]iminomethyl]phenol](/img/structure/B11952061.png)
![N,N,3,5-tetramethyl-4-[(E)-(3-methyl-4-nitrophenyl)diazenyl]aniline](/img/structure/B11952068.png)

